5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a difluorophenyl group and an isopropoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction followed by a coupling reaction with a difluorobenzene derivative.
Attachment of the Isopropoxycarbonylamino Group: This step involves the reaction of the thiophene derivative with isopropyl chloroformate and an amine to form the isopropoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isopropoxycarbonylamino group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)-2-thiophenecarboxylic acid: Lacks the isopropoxycarbonylamino group, which may affect its reactivity and binding properties.
5-(2,4-Difluorophenyl)-3-amino-thiophene-2-carboxylic acid: Contains an amino group instead of the isopropoxycarbonylamino group, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both the difluorophenyl and isopropoxycarbonylamino groups in 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its versatility in various chemical reactions and its potential as a lead compound in drug discovery.
Properties
Molecular Formula |
C15H13F2NO4S |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-3-(propan-2-yloxycarbonylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H13F2NO4S/c1-7(2)22-15(21)18-11-6-12(23-13(11)14(19)20)9-4-3-8(16)5-10(9)17/h3-7H,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
LQTUVTQQZGKYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.